Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO5 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Organic Chemistry Applications
- Oxindole Synthesis via Palladium‐catalyzed CH Functionalization : This compound is utilized in the palladium-catalyzed CH functionalization for the synthesis of oxindole derivatives, employing Buchwald's and Hartwig's methodologies. These processes are fundamental in medicinal chemistry synthesis, highlighting the compound's role in the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Photocatalysis and Photochemical Transformations
- Photo-methylation and -methoxylation : The compound plays a role in the study of photochemical reactions, such as photo-methylation and -methoxylation of methyl 2-pyridinecarboxylate in methanol, demonstrating its utility in understanding and harnessing light-driven chemical transformations (Sugiyama et al., 1981).
Enzyme Mechanism Elucidation
- Chloroperoxidase-catalyzed Benzylic Hydroxylation : Research involving this compound aids in elucidating the mechanisms of enzyme-catalyzed reactions, such as chloroperoxidase-catalyzed benzylic hydroxylation, which is crucial for understanding enzymatic processes at a molecular level (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Pharmaceutical Chemistry
- Synthesis of Haptens for Immunoassays : The compound is used in the synthesis of haptens, which are crucial for developing immunoassays for biomarkers like trans-3'-hydroxycotinine, a significant metabolite of nicotine, demonstrating its application in creating diagnostic tools (Desai & Amin, 1991).
Environmental and Microbial Chemistry
- Methyl Transfer Reactions in Microbial Metabolism : Studies have utilized related compounds to investigate corrinoid-dependent methyl transfer reactions involved in methanol and 3,4-dimethoxybenzoate metabolism by microbes like Sporomusa ovata. This research underscores the compound's role in understanding microbial processes for environmental and biotechnological applications (Stupperich & Konle, 1993).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-methoxybenzoyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5.ClH/c1-18-10-5-3-9(4-6-10)13(16)20-11-7-12(15-8-11)14(17)19-2;/h3-6,11-12,15H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWYTCFYYYKTA-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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